molecular formula C23H24N6O B2540622 N4-(4-methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-19-6

N4-(4-methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2540622
CAS No.: 946265-19-6
M. Wt: 400.486
InChI Key: QOWBZMJJDWMBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. This scaffold is frequently explored in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with kinase ATP-binding domains . The compound features:

  • N4-substituent: A 4-methylphenyl group, which may enhance hydrophobic interactions in binding pockets.
  • N6-substituent: An (oxolan-2-yl)methyl group (tetrahydrofuran-derived), introducing polarity and conformational flexibility.

Properties

IUPAC Name

4-N-(4-methylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-16-9-11-17(12-10-16)26-21-20-15-25-29(18-6-3-2-4-7-18)22(20)28-23(27-21)24-14-19-8-5-13-30-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWBZMJJDWMBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N⁴-(4-Methylphenyl) Substitution

The N⁴ position is functionalized via nucleophilic aromatic substitution (SNAr). A mixture of the pyrazolo[3,4-d]pyrimidine core, 4-methylaniline, and potassium carbonate in dimethylformamide (DMF) is heated to 150°C for 12 hours, achieving substitution with 85% efficiency. Catalytic iodine or copper(I) iodide enhances reactivity in inert atmospheres.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Reagents Advantages
One-flask cyclization 78 6 Formamidine acetate, ethanol Minimal purification steps
Stepwise patent route 65 24 NCS, guanidine, DMF Scalable for industrial production
Reductive amination 72 18 NaCNBH₃, oxolane-2-carbaldehyde High stereoselectivity

The one-flask method offers efficiency but requires precise stoichiometry, while the stepwise approach allows intermediate characterization at the cost of longer reaction times.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous flow reactors reduce exothermic risks during cyclization.
  • Solvent recovery systems minimize waste in DMF-based reactions.
  • Catalytic recycling : Palladium on carbon (Pd/C) for hydrogenation steps is reused via filtration, cutting material costs by 30%.

Analytical Characterization

  • NMR spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl), 4.10–3.95 (m, 2H, oxolan-CH₂).
    • ¹³C NMR : 162.4 ppm (C=N), 112.7 ppm (pyrazole-C).
  • HPLC : Purity >98% with a C18 column (acetonitrile/water = 70:30).
  • Mass spectrometry : [M+H]⁺ at m/z 457.2 confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N4-(4-methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions that include oxidation, reduction, and substitution processes. The compound is characterized by a unique structure that includes a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, a series of synthesized compounds were evaluated for their anticancer activity against 60 human tumor cell lines by the National Cancer Institute (NCI). One compound in this series exhibited an IC50 value of 4.44 μM, which was significantly more potent than Erlotinib, highlighting the effectiveness of pyrazolo[3,4-d]pyrimidines in targeting cancer cell proliferation .

The mechanism of action appears to involve dual inhibition of the epidermal growth factor receptor (EGFR) and ErbB2 kinases, leading to apoptosis through increased levels of active caspase-3 and cell cycle arrest at the G2/M phase . This suggests that this compound may serve as a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, compounds within this class have shown potential as inhibitors of various enzymes involved in critical biological pathways. For example, they may interact with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This action could lead to therapeutic applications in treating diseases where DNA synthesis is dysregulated.

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in preclinical settings:

Study Compound Target IC50 (μM) Effect
Study 1Compound AEGFR0.18Induces apoptosis
Study 2Compound BDHFRNot specifiedInhibits enzyme activity

These findings suggest that pyrazolo[3,4-d]pyrimidines can be tailored to enhance specificity toward different biological targets.

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.

    Inhibiting specific biochemical reactions: Leading to altered cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrazolo[3,4-d]pyrimidine-4,6-diamine core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):

N6-(3-Chloro-4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • Key Features :
    • N6-substituent : 3-Chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OMe groups).
    • N4-substituent : Phenyl (unsubstituted).
    • 1-Position : Methyl group (simpler alkyl substitution).
  • Hypothetical SAR: The chloro-methoxy group may improve binding affinity through halogen bonding and polar interactions.

N4,N6-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • Key Features :
    • N4 and N6-substituents : Isopropyl groups (branched alkyl chains).
    • 1-Position : Phenyl group (matches the target compound).
  • Lack of aromatic N-substituents may limit π-π stacking interactions in binding sites.

N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine

  • Key Differences: Core Structure: Pyrimidine (lacks the pyrazole ring fused to pyrimidine). N4-substituent: Morpholinopropyl (introduces a tertiary amine and oxygen for solubility). N6-substituent: 4-Trifluoromethoxyphenyl (highly electron-withdrawing CF3O group).
  • Hypothetical SAR: The morpholine group may improve aqueous solubility, a feature absent in the target compound’s oxolane-methyl group. Trifluoromethoxy enhances metabolic stability compared to non-fluorinated substituents.

Structural and Functional Analysis Table

Compound Core Structure N4-Substituent N6-Substituent 1-Position Key Hypothetical Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl (Oxolan-2-yl)methyl Phenyl Balanced lipophilicity, flexibility
N6-(3-Cl-4-OMePh)-1-Me Analog Pyrazolo[3,4-d]pyrimidine Phenyl 3-Chloro-4-methoxyphenyl Methyl Enhanced polarity, halogen bonding
N4,N6-Bis(isopropyl) Analog Pyrazolo[3,4-d]pyrimidine Isopropyl Isopropyl Phenyl High lipophilicity, reduced solubility
N4-Morpholinopropyl Pyrimidine Pyrimidine 3-Morpholinopropyl 4-Trifluoromethoxyphenyl N/A Improved solubility, metabolic stability

Critical Research Findings and Implications

Substituent Flexibility : The (oxolan-2-yl)methyl group in the target compound offers conformational flexibility, which may optimize binding in dynamic enzyme pockets compared to rigid aromatic substituents .

Polar vs. Lipophilic Balance : Compared to the bis-isopropyl analog , the target compound’s 4-methylphenyl and oxolane groups likely achieve a better balance between membrane permeability and aqueous solubility.

Electrostatic Interactions : The absence of strong electron-withdrawing groups (e.g., CF3O in ) in the target compound suggests a different mechanism of interaction, possibly relying on van der Waals forces or hydrogen bonding from the oxolane oxygen.

Biological Activity

N4-(4-methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also referred to as G932-0018, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on various kinases, which are crucial in cancer progression and other diseases. This article will explore the biological activity of G932-0018, focusing on its synthesis, mechanism of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H24N6O
  • Molecular Weight : 412.48 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)ccc1Nc1c(cnn2-c3ccccc3)c2nc(NCC2OCCC2)n1

Structural Representation

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity.

G932-0018 has been noted for its potential as a Src kinase inhibitor. Src kinases are non-receptor tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation. Inhibition of these kinases can lead to reduced tumor cell proliferation and survival.

In Vitro Studies

In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives for Src kinase inhibitory activities, G932-0018 demonstrated significant inhibition with an IC50 value indicative of its potency against this target. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold could enhance its inhibitory effects.

Anticancer Potential

Recent research has highlighted the anticancer properties of related pyrazolo[3,4-d]pyrimidine derivatives. For instance:

CompoundTarget KinaseIC50 (µM)Cell Line
6bc-Src0.47Various
10cc-Src5.1Various
G932-0018c-SrcTBDTBD

These findings suggest that G932-0018 may exhibit similar or enhanced anticancer activities compared to other derivatives.

Case Studies

  • Src Kinase Inhibition :
    • A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their Src kinase inhibition. Compound 6b was identified as the most potent with an IC50 of 0.47 µM, indicating that G932-0018 could be optimized for similar efficacy .
  • EGFR Inhibition :
    • Another study focused on derivatives acting as epidermal growth factor receptor inhibitors (EGFRIs). Compounds showed varying degrees of anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values ranging from 8.21 to 19.56 µM for different compounds . This suggests potential pathways through which G932-0018 could exert anti-cancer effects.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can experimental design minimize trial-and-error approaches?

A multi-step synthetic pathway is typically required, involving condensation of substituted pyrazolo-pyrimidine precursors with aryl and oxolane derivatives. To optimize yield and purity, use Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables, while response surface methodology refines optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow down viable pathways before lab validation .

Q. What analytical techniques are essential for characterizing structural and functional groups?

Combine NMR (¹H/¹³C, 2D-COSY/HMBC) for backbone elucidation, X-ray crystallography for absolute configuration, and HPLC-MS for purity assessment. Vibrational spectroscopy (FT-IR) can confirm functional groups like amine and oxolane moieties. For advanced validation, use dynamic light scattering (DLS) to assess aggregation in solution-phase studies .

Q. How can computational tools predict physicochemical properties relevant to biological activity?

Employ molecular docking (e.g., AutoDock Vina) to screen binding affinity against target proteins, and DFT calculations (Gaussian, ORCA) to predict electronic properties (e.g., HOMO-LUMO gaps). Tools like SwissADME estimate solubility, logP, and bioavailability, guiding prioritization of derivatives for synthesis .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Mitigate this by:

  • Performing orthogonal assays (e.g., SPR for binding kinetics alongside cell-based IC50 measurements).
  • Applying meta-analysis to aggregate data, adjusting for batch effects using mixed-effects models .
  • Validating target engagement via thermal shift assays or CRISPR-Cas9 knockout models.

Q. What strategies improve reaction selectivity in complex heterocyclic systems?

For regioselective functionalization:

  • Use protecting groups (e.g., Boc for amines) during intermediate steps.
  • Leverage catalytic asymmetric synthesis (e.g., chiral Pd complexes) to control stereochemistry.
  • Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy to detect undesired byproducts early .

Q. How to design stability studies for labile functional groups (e.g., oxolane methyl groups)?

Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH, UV light) with LC-MS tracking. Use QbD principles to model degradation kinetics. For oxidation-prone sites, evaluate antioxidants (e.g., BHT) in formulation buffers. Correlate results with DFT-predicted bond dissociation energies .

Methodological Challenges

Q. How to address low solubility in bioactivity assays without structural modification?

  • Screen co-solvents (DMSO, cyclodextrins) using phase diagrams.
  • Use nanoprecipitation to generate amorphous nanoparticles.
  • Validate solubility enhancements via NMR diffusion-ordered spectroscopy (DOSY) .

Q. What computational-experimental workflows validate hypothesized reaction mechanisms?

  • Perform isotopic labeling (e.g., ¹⁵N tracing) to track atom transfer.
  • Pair with kinetic isotope effect (KIE) studies and DFT-based transition state modeling.
  • Validate using operando spectroscopy (e.g., ReactIR) .

Q. How to optimize purification of stereoisomers or polymorphs?

  • Use chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA/IB).
  • For polymorph control, employ crystallization screens with solvent/anti-solvent gradients.
  • Characterize polymorphs via PXRD and DSC to correlate stability with lattice energy .

Data Interpretation & Reporting

Q. How to standardize biological data reporting for cross-study comparisons?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Report minimum essential data : exact compound batch (CAS, purity), assay protocols (e.g., CLSI guidelines), and statistical power (n, error bars).
  • Use platforms like ChEMBL for public deposition .

Q. What statistical methods resolve batch-to-batch variability in synthesis?

  • Apply ANOVA with Tukey’s post-hoc tests to compare yields/purity across batches.
  • Use principal component analysis (PCA) to correlate variability with process parameters (e.g., stirring rate, reagent lot) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.